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Compound of Interest
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Cat. No.: B1577408 Get Quote

Abstract & Introduction
Maximin-H15 (Sequence: ILGPVLGLVGNALGGLLKNL) is a potent cationic antimicrobial

peptide (AMP) originally isolated from the skin secretions of the toad Bombina maxima.

Characterized by an amphipathic

-helical structure, it exhibits broad-spectrum activity against multidrug-resistant (MDR) Gram-
positive and Gram-negative bacteria, as well as fungi, by disrupting microbial membranes.

The Challenge: Recombinant expression of Maximin-H15 in Escherichia coli presents two

critical hurdles:

Host Toxicity: As a pore-forming toxin, active Maximin-H15 can kill the E. coli expression

host before sufficient biomass is accumulated ("suicide expression").

Proteolytic Degradation: Small, unstructured peptides are often recognized as "defective" by

the host's housekeeping proteases and rapidly degraded.

The Solution: This Application Note details a robust protocol using a Thioredoxin (Trx) fusion

partner. Fusing Maximin-H15 to Trx (via the pET-32a(+) vector) masks the cationic charge,

neutralizes toxicity, and promotes high-level soluble expression. A specific Enterokinase (EK)

cleavage site allows for the release of the native peptide with no additional vector-derived

residues.
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Strategic Workflow
The following diagram outlines the logical flow of the experiment, from vector design to final

peptide isolation.
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Figure 1: Step-by-step workflow for the recombinant production of Maximin-H15, highlighting

the "Reverse IMAC" strategy for tag removal.

Phase 1: Vector Construction & Strain Selection
Construct Design
The gene encoding Maximin-H15 must be codon-optimized for E. coli. It is cloned into the

pET-32a(+) vector between the KpnI and XhoI sites (or similar MCS sites), downstream of the

Trx-tag and His-tag.

Fusion Architecture:[Trx] - [His-Tag] - [S-Tag] - [Enterokinase Site (DDDDK)] - [Maximin-H15]

Critical Primer Design: To ensure the final peptide has the exact native sequence, the

forward primer must place the first codon of Maximin-H15 (Ile/ATC) immediately after the

Enterokinase recognition site (DDDDK).

Forward Primer Overhang:5'-...GACGACGACGACAAG ATC CTG GGT CCG...-3' (The

AAG encodes the last Lys of the EK site; ATC is the start of Maximin).

Host Selection
Strain:BL21(DE3)pLysS.

Rationale: The pLysS plasmid expresses T7 lysozyme, which inhibits T7 RNA polymerase.

This suppresses "leaky" basal expression before IPTG induction. Since Maximin-H15 is

toxic, preventing basal expression is crucial to maintain cell viability during the growth phase.

Phase 2: Expression Protocol
Materials

Medium: TB (Terrific Broth) or LB (Luria-Bertani) supplemented with Ampicillin (100 µg/mL)

and Chloramphenicol (34 µg/mL).

Inducer: IPTG (Isopropyl

-D-1-thiogalactopyranoside).[1][2]
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Protocol Steps
Inoculation: Inoculate a single colony into 10 mL LB (Amp/Chl) and grow overnight at 37°C.

Scale-up: Dilute 1:100 into 1 L of fresh medium. Incubate at 37°C with shaking (220 rpm).

Monitoring: Monitor OD

. The target for induction is 0.6 – 0.8.

Expert Insight: Do not overshoot OD 0.8. High density prior to induction can deplete

oxygen and stress cells, reducing plasmid stability.

Induction: Cool the culture to 16°C (incubate on ice for 20 mins if necessary to drop temp

quickly). Add IPTG to a final concentration of 0.2 – 0.5 mM.

Causality: Induction at low temperature (16°C) slows down translation, allowing the

Thioredoxin partner to fold correctly and keep the fusion protein soluble. High temps

(37°C) often force the toxic peptide into inclusion bodies.

Harvest: Incubate at 16°C for 16–20 hours. Harvest cells by centrifugation (6,000 x g, 15

min, 4°C). Store pellet at -80°C.

Phase 3: Purification & Cleavage
Step 1: IMAC Capture (Ni-NTA)
The His-tag on the Trx carrier allows for efficient capture.

Lysis: Resuspend pellet in Lysis Buffer (20 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM

Imidazole, 1 mM PMSF). Sonicate on ice (40% amplitude, 5s on/5s off) until lysate is clear.

Clarification: Centrifuge at 15,000 x g for 30 min. Collect supernatant.

Loading: Load supernatant onto an equilibrated Ni-NTA column.

Wash: Wash with 10 column volumes (CV) of Wash Buffer (20 mM Tris-HCl, 500 mM NaCl,

50 mM Imidazole).
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Note: The 50 mM imidazole wash removes non-specific binders.

Elution: Elute with Elution Buffer (20 mM Tris-HCl, 500 mM NaCl, 500 mM Imidazole).

Step 2: Enzymatic Cleavage
Buffer Exchange: Dialyze the eluted fusion protein into EK Cleavage Buffer (20 mM Tris-HCl

pH 8.0, 50 mM NaCl, 2 mM CaCl

).

Digestion: Add Recombinant Enterokinase (rEK) (typically 1 U per 50 µg fusion protein).

Incubate at 25°C for 16 hours or 4°C for 36 hours.

Validation: Run SDS-PAGE. You should see the disappearance of the ~20 kDa fusion band

and the appearance of the ~14 kDa carrier band (peptide is ~2 kDa and may run off the gel

or appear as a smear).

Step 3: "Reverse" IMAC
Pass the digestion mixture back over a fresh Ni-NTA column.

Flow-through Collection: The cleaved Trx-carrier and the rEK (if His-tagged) will bind to the

column. The free Maximin-H15 peptide (which lacks a His-tag) will flow through.

Collect the flow-through fraction.[3]

Phase 4: Polishing & Characterization
RP-HPLC Polishing
The flow-through may contain trace impurities. Reverse-Phase HPLC is mandatory for peptide

grade purity (>95%).

Column: C18 Semi-preparative column (e.g., 5 µm, 10 x 250 mm).

Solvent A: Water + 0.1% TFA.

Solvent B: Acetonitrile (ACN) + 0.1% TFA.
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Gradient:

Time (min) % Solvent B Description

0-5 5% Equilibration

5-35 5% -> 65%
Linear Gradient (Peptide

elution)

35-40 95% Wash

Detection: Absorbance at 214 nm (peptide bond) and 280 nm. Maximin-H15 is hydrophobic

and usually elutes between 40-50% ACN.

Analytical Validation
ESI-MS: Confirm the molecular weight.

Theoretical MW: ~1906.3 Da (Calculate based on exact sequence).

Note: Recombinant Maximin-H15 will have a free C-terminal carboxyl group (-COOH).

Natural Maximin-H15 is often amidated (-CONH

). While the recombinant form is active, the slight charge difference should be noted in
data reporting.

Antimicrobial Assay (MIC):

Test against E. coli ATCC 25922 and S. aureus ATCC 25923 using the broth microdilution

method.

Expected MIC: 2–10 µg/mL range.
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Issue Possible Cause Corrective Action

No Growth before Induction
Leaky expression of toxic

peptide.

Switch to BL21(DE3)pLysS or

pLysE. Add 1% Glucose to

media to repress lac promoter.

Inclusion Bodies Formed Induction temp too high.

Lower induction temp to 12-

15°C. Reduce IPTG to 0.1

mM.

Incomplete Cleavage Steric hindrance at EK site.

Add 2M Urea to the cleavage

reaction to expose the site (EK

is active in low urea).

Low Yield after HPLC Peptide sticking to plastics.

Use low-binding tubes. Avoid

glass if possible. Lyophilize

immediately after collection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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